BS3-d4 Deuterated Crosslinker
CAS No.:
Cat. No.: VC1558929
Molecular Formula: C16H14D4N2Na2O14S2
Molecular Weight: 576.44
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14D4N2Na2O14S2 |
---|---|
Molecular Weight | 576.44 |
IUPAC Name | Suberic acid-2,2,7,7-d4 bis (3-sulfo-N-hydroxysuccinimide ester) disodium salt |
Standard InChI | InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;; |
Standard InChI Key | MGJYOHMBGJPESL-JVDLJEIDSA-L |
SMILES | O=C(ON1C(CC(S(=O)([O-])=O)C1=O)=O)C([2H])([2H])CCCCC([2H])([2H])C(ON2C(CC(S(=O)([O-])=O)C2=O)=O)=O.[Na+].[Na+] |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
BS3-d4 has the molecular formula C16H14D4N2Na2O14S2 and a molecular weight of 576.45 g/mol . The key structural feature of this crosslinker is the presence of four deuterium atoms at positions 2,2,7,7 of the suberate backbone, replacing the hydrogen atoms found in BS3-d0 . It is typically supplied as a sodium salt, which contributes to its water solubility and makes it suitable for biological applications .
The compound features homobifunctional reactive groups, with N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of the molecule . These reactive groups are responsible for the crosslinking activity, forming covalent bonds with primary amines in proteins.
Physical and Chemical Specifications
BS3-d4 possesses several important physical and chemical properties that determine its utility in protein research:
The water solubility and membrane impermeability of BS3-d4 make it particularly suitable for crosslinking extracellular domains of membrane proteins or purified protein complexes under physiological conditions .
Mechanisms and Applications in Mass Spectrometry
Principles of Crosslinking Mass Spectrometry
Crosslinking mass spectrometry (CLMS) has emerged as a powerful technique for investigating protein structures and interactions. The fundamental workflow involves crosslinking proteins, enzymatically digesting the complexes into peptides, and analyzing these peptides using mass spectrometry to identify which residues were in close proximity in the original protein structure .
BS3-d4 plays a critical role in this workflow by forming stable, non-cleavable crosslinks between proximal lysine residues or between lysine residues and protein N-termini . The resulting crosslinked peptides provide valuable distance constraints that can be used to model protein structures and validate structural hypotheses .
Quantitative Crosslinking Mass Spectrometry
One of the most powerful applications of BS3-d4 is in quantitative crosslinking mass spectrometry (qCLMS) when used in combination with BS3-d0 . This approach enables comparative analysis of protein structures under different conditions, providing insights into conformational changes and dynamic protein-protein interactions .
When proteins are crosslinked with a mixture of BS3-d0 and BS3-d4, the resulting crosslinked peptides have identical physicochemical properties in terms of chromatographic retention time, ionization efficiency, and fragmentation patterns, but differ in mass by exactly 4 Da per incorporated crosslinker . This mass difference creates distinctive patterns in mass spectra that allow for relative quantification of crosslinked peptides derived from different experimental conditions .
Mass Spectrometric Detection and Analysis
The mass spectrometric analysis of peptides crosslinked with BS3-d4/d0 mixtures produces characteristic isotopic patterns that depend on the number of crosslinkers incorporated:
Additionally, BS3 crosslinked peptides produce specific mass shifts depending on whether both reactive ends have formed crosslinks or whether one end has hydrolyzed:
Reagent | d0 Bifunctionally crosslinked | d0 Single-site with hydrolysis | d4 Bifunctionally crosslinked | d4 Single-site with hydrolysis | Source |
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BS3 | 138.067 amu | 156.078 amu | 142.092 amu | 160.013 amu |
These characteristic mass shifts enable researchers to identify and distinguish between different types of crosslinks in complex protein samples with high confidence .
Experimental Protocols and Research Applications
Standard Protocol for BS3-d4 Crosslinking
A typical protocol for using BS3-d4 in protein interaction studies follows these general steps:
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Prepare the protein complex at an appropriate concentration (typically 10 μM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5) .
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Add BS3-d4 (and BS3-d0 if performing quantitative analysis) at a molar excess (typically 10 to 100-fold) relative to the protein .
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Incubate the reaction at room temperature for varying time periods (5-120 minutes) .
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Quench the reaction with an amine-containing buffer such as ammonium bicarbonate (NH4HCO3) at a final concentration of 20 mM .
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Digest the crosslinked protein complex with a protease such as trypsin .
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Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
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Identify and quantify crosslinked peptides using specialized software tools .
For quantitative experiments, the ratio of BS3-d4 to protein is typically maintained at 4:1 by mass, with three or more replicate experiments performed to ensure reliability .
Comparative Crosslinking Strategy
A particularly powerful application of BS3-d4 is the comparative crosslinking strategy to probe conformational changes in protein complexes . This approach has been developed to detect subtle structural changes induced by various stimuli such as ligand binding, post-translational modifications, or oligomerization .
The workflow for this strategy involves:
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Subjecting one aliquot to a stimulus (e.g., dephosphorylation, ligand binding) .
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Crosslinking the untreated sample with BS3-d0 and the treated sample with BS3-d4 (or vice versa) .
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Combining the samples, digesting with a protease, and analyzing by LC-MS/MS .
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Comparing the ratios of heavy (d4) to light (d0) crosslinked peptides to quantify changes in protein-protein interactions or conformational states .
This strategy provides a direct readout of structural changes, with the relative intensities of d0/d4 peak pairs reflecting alterations in the distances between crosslinked residues .
Research Applications and Findings
BS3-d4 has been employed in numerous research applications, demonstrating its versatility in structural biology studies:
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Determining three-dimensional protein structures at low resolution, providing distance constraints that complement other structural techniques .
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Mapping protein-protein interaction interfaces in multi-protein complexes, such as transcription factor assemblies and RNA polymerase II complexes .
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Investigating conformational changes in response to ligand binding or post-translational modifications, with quantifiable changes in crosslinking patterns .
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Studying the effects of dephosphorylation on ATP synthase subunit interactions, revealing structural rearrangements associated with enzymatic activity .
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Providing essential distance constraints for molecular modeling and validation of predicted protein structures .
These applications highlight the value of BS3-d4 in elucidating protein structures and dynamics that may be challenging to study using other techniques .
Advantages and Limitations
Advantages of BS3-d4
BS3-d4 offers several distinct advantages as a crosslinking reagent for protein structure analysis:
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It forms a matched pair with BS3-d0, enabling quantitative comparison of protein structures under different conditions .
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It creates stable, non-cleavable crosslinks that maintain their integrity during sample processing and analysis .
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Its water solubility facilitates use under physiological conditions without organic solvents that might disrupt protein structure .
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It provides a defined spacer arm length (11.4 Å) that serves as a molecular ruler for estimating spatial relationships in proteins .
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It requires only microgram amounts of protein, making it more accessible than structural techniques like NMR or X-ray crystallography that demand larger quantities .
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It generates distinctive isotopic patterns in mass spectrometry that enable unambiguous identification of crosslinked peptides .
These advantages have contributed to the widespread adoption of BS3-d4 in structural proteomics research .
Recent Developments and Future Directions
Recent advances in crosslinking mass spectrometry include the development of novel isobaric crosslinkers that build upon the principles established with BS3-d4 . These new approaches aim to enhance the quantitative capabilities of crosslinking studies and expand the multiplexing potential beyond the binary comparison possible with BS3-d0/d4 pairs .
The development of Qlinker, a novel isobaric crosslinker with MS2 reporter ions for quantification, represents a significant advancement in this field . This technology enables the study of conformational and structural changes in proteins and protein complexes with improved sensitivity and specificity .
Future directions in this field may include:
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Integration of BS3-d4 approaches with complementary structural biology techniques such as cryo-electron microscopy and computational modeling.
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Application to increasingly complex biological systems, including membrane protein complexes and transient protein-protein interactions.
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Development of improved computational methods for identification and quantification of crosslinked peptides, addressing current limitations in data analysis.
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Expansion of comparative crosslinking strategies to investigate dynamic changes in protein complexes under various physiological and pathological conditions.
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